![molecular formula C8H4ClIN2O B15234331 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)
2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidin-4-one family. This compound is characterized by the presence of chlorine and iodine substituents at the second and seventh positions, respectively. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through various methods. One common approach involves the use of a CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method allows for the preparation of multi-substituted pyrido[1,2-A]pyrimidin-4-ones from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester in good to excellent yields . The reaction is typically carried out at 130°C in dimethylformamide (DMF) and features broad substrate scope and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the CuI-catalyzed synthesis method suggests that it could be adapted for industrial applications, allowing for the efficient production of this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Chalcogenation Reactions: Metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-A]pyrimidin-4-ones has been reported, resulting in the synthesis of 3-ArS/ArSe derivatives in high yields.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the chlorine or iodine substituents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-A]pyrimidin-4-ones, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmaceutical Industry: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the substituents on the pyrido[1,2-A]pyrimidin-4-one scaffold.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-7-fluoro-4H-pyrido[1,2-A]pyrimidin-4-one
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one
Uniqueness
2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to other similar compounds, making it a valuable molecule for various research applications.
Propriétés
Formule moléculaire |
C8H4ClIN2O |
|---|---|
Poids moléculaire |
306.49 g/mol |
Nom IUPAC |
2-chloro-7-iodopyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H4ClIN2O/c9-6-3-8(13)12-4-5(10)1-2-7(12)11-6/h1-4H |
Clé InChI |
NGNKJBPODUNKTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CC(=O)N2C=C1I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


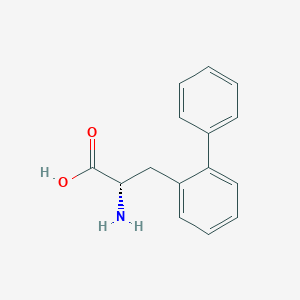
![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)
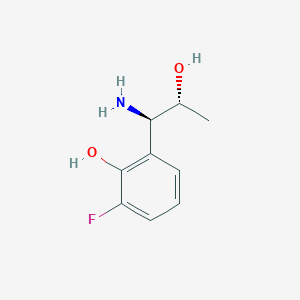
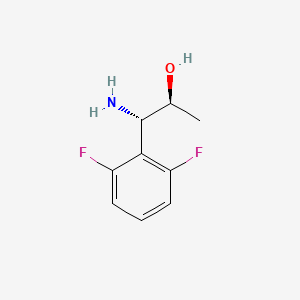
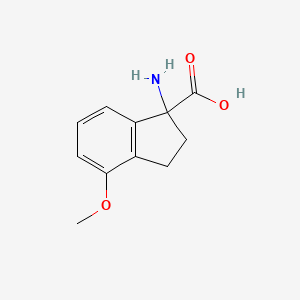
![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)
![3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid](/img/structure/B15234310.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
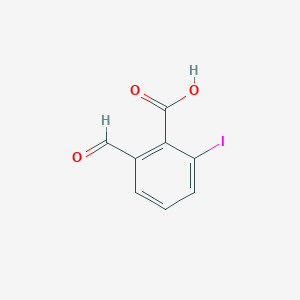
![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)
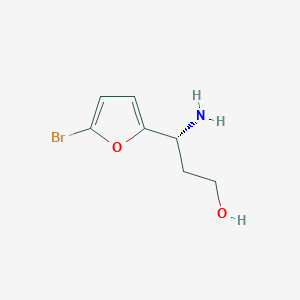
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
